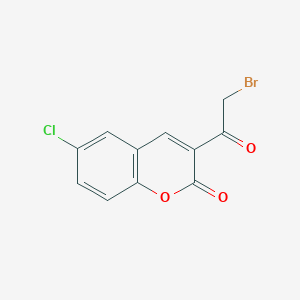

3-(2-bromoacetyl)-6-chlorochromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoacetyl)-6-chlorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYJITRCFASIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399294 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106577-99-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Bromoacetyl 6 Chlorochromen 2 One

Strategies for the Construction of the 6-Chlorochromen-2-one Core

The formation of the 6-chlorochromen-2-one ring system is a critical step that can be achieved through various synthetic routes. These methods primarily involve the formation of the heterocyclic ring from appropriately substituted phenolic precursors.

Condensation Reactions Utilizing Chlorinated Salicylaldehydes or Analogues

A primary and widely employed method for the synthesis of the 6-chlorochromen-2-one core is the condensation reaction of 5-chlorosalicylaldehyde (B124248) with a suitable C2-synthon. 5-Chlorosalicylaldehyde itself can be synthesized by reacting salicylaldehyde (B1680747) with an equimolar amount of chlorine. google.comnih.gov The crude reaction mixture typically contains the desired 5-chlorosalicylaldehyde along with unreacted salicylaldehyde and other organic impurities. google.com Purification can be achieved through crystallization from a suitable solvent after partial vacuum distillation to remove unreacted salicylaldehyde. google.com

Once the 5-chlorosalicylaldehyde is obtained, it can undergo condensation with various reagents to form the chromen-2-one ring. These reactions are foundational in building the coumarin (B35378) skeleton.

Alternative Cyclization and Ring-Closing Approaches for Substituted Chromen-2-ones

Beyond the direct condensation of salicylaldehydes, other cyclization strategies have been developed for the synthesis of substituted chromen-2-ones. One such approach involves a one-pot, three-step cascade that functions as a formal [3+3] cycloaddition to produce 2H-chromenes. nih.gov This method utilizes the palladium-catalyzed coupling of a bromoquinone with a vinyl stannane, leading to a vinyl quinone that enolizes. nih.gov The resulting ortho-quinone methide then undergoes an oxa-6π electrocyclization to form the chromene ring. nih.gov

Another innovative method is the base-promoted synthesis of 2H-chromen-2-one scaffolds through a (4 + 2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). acs.org This metal-free protocol offers mild reaction conditions and a broad substrate scope. acs.org The choice of base can selectively determine the final product, with K2CO3 favoring the formation of 2H-chromen-2-one. acs.org

Regioselective Halogenation Strategies for the Chromen-2-one Ring at Position 6

Direct halogenation of a pre-formed chromen-2-one ring system is another viable strategy to introduce the chlorine atom at the desired position. Regioselective halogenation of aromatic and heterocyclic compounds is a significant challenge in organic synthesis. thieme.de For coumarins, methods using N-halosuccinimides in fluorinated alcohols have been developed to achieve high regioselectivity. nih.gov Another approach involves the use of N-halosuccinimide activated by a copper halide, which has been shown to be effective for the halogenation of less electron-rich heteroarenes. thieme.de Furthermore, a facile method for the regioselective halogenation of 2H-chromenones has been developed using Oxone and sodium halides (NaX). researchgate.net

Introduction of the 3-Acetyl Moiety to the Chromen-2-one System

With the 6-chlorochromen-2-one core in hand, the next critical step is the introduction of the acetyl group at the C-3 position. This is typically followed by bromination to yield the target compound.

Acylation Reactions at the C-3 Position of Chromen-2-one Precursors

The introduction of an acetyl group at the C-3 position of a coumarin ring is a well-established transformation. This is often achieved through a Friedel-Crafts acylation reaction. youtube.com The reaction typically involves an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst. youtube.com The coumarin substrate, in this case, 6-chlorochromen-2-one, acts as the aromatic nucleophile. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich C-3 position of the coumarin ring. youtube.com

The synthesis of 3-acetyl-6-chloro-2H-chromen-2-one has been reported, and its crystal structure has been determined. researchgate.net The final step to obtain the title compound, 3-(2-bromoacetyl)-6-chlorochromen-2-one, involves the bromination of the acetyl group of 3-acetyl-6-chloro-2H-chromen-2-one. This is typically achieved by reacting it with bromine in a suitable solvent like chloroform (B151607). nih.gov

Optimization of Reaction Conditions for 3-Acetyl-6-chlorochromen-2-one Synthesis

The bromination of the 3-acetyl group to form the 3-(2-bromoacetyl) derivative is a critical final step. A reported method for the synthesis of the analogous 3-(2-bromoacetyl)-6-fluoro-2H-chromen-2-one involves reacting 3-acetyl-6-fluoro-2H-1-benzopyran-2-one with bromine in alcohol-free chloroform with intermittent shaking and warming. nih.gov A similar procedure is employed for the synthesis of this compound, where 3-acetyl-6-chloro-2H-1-benzopyran-2-one is treated with bromine in chloroform. nih.gov The reaction mixture is heated, cooled, and the solid product is filtered and crystallized from glacial acetic acid. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| Salicylaldehyde | Chlorine | 5-Chlorosalicylaldehyde | google.com |

| 2-Hydroxyphenyl-substituted p-QM | α-Alkylidene succinimide, K2CO3 | 2H-Chromen-2-one | acs.org |

| 6-Chlorochromen-2-one | Acetyl chloride, Lewis acid | 3-Acetyl-6-chlorochromen-2-one | youtube.comresearchgate.net |

| 3-Acetyl-6-chlorochromen-2-one | Bromine, Chloroform | This compound | nih.gov |

Alpha-Bromination of the Acetyl Side Chain to Form this compound

The introduction of a bromine atom at the alpha-position of the acetyl group in a precursor molecule is a critical transformation in the synthesis of this compound. This section elucidates the fundamental principles governing this reaction, the reagents employed, and the strategies to ensure a successful and selective outcome.

Principles of Alpha-Halogenation of Ketones and Carbonyl Compounds

The alpha-halogenation of ketones and other carbonyl compounds is a fundamental reaction in organic chemistry. fiveable.mefiveable.me The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is susceptible to halogenation due to the ability of the carbonyl compound to form an enol or an enolate ion. wikipedia.orgopenochem.org This reaction can be catalyzed by either acids or bases. chemistrysteps.comlibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon and facilitates the tautomerization to the enol form. masterorganicchemistry.comlibretexts.org The resulting enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile and attacks the halogen (e.g., Br₂), leading to the formation of the alpha-halogenated ketone and regeneration of the acid catalyst. masterorganicchemistry.com A key feature of acid-catalyzed halogenation is that the reaction tends to be a mono-substitution, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation and subsequent enolization. wikipedia.org

In contrast, under basic conditions, the reaction involves the formation of an enolate ion. chemistrysteps.com A base removes a proton from the alpha-carbon to generate the nucleophilic enolate, which then reacts with the halogen. chemistrysteps.com Base-catalyzed halogenation is often more difficult to control at the mono-halogenation stage because the resulting alpha-halo ketone is more acidic than the starting ketone, leading to rapid subsequent halogenations. wikipedia.orgchemistrysteps.com

Application of Brominating Reagents (e.g., Bromine, N-Bromosuccinimide) in Chromenone Chemistry

In the context of synthesizing this compound, the selection of the appropriate brominating reagent is crucial. Elemental bromine (Br₂) is a common and effective reagent for the alpha-bromination of ketones. masterorganicchemistry.com However, its high reactivity and the corrosive nature of the hydrogen bromide (HBr) byproduct can sometimes lead to side reactions. masterorganicchemistry.com

A widely used and often preferred alternative is N-Bromosuccinimide (NBS). masterorganicchemistry.comwikipedia.orgslideshare.net NBS is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com It serves as a source of electrophilic bromine and is particularly useful for selective brominations. wikipedia.orgslideshare.net In the presence of an acid catalyst, NBS can effectively brominate the alpha-position of a ketone. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is often the preferred method for α-bromination due to high yields and fewer side-products. wikipedia.org Another effective brominating reagent is Dibromoisocyanuric acid (DBI), which is reported to have superior brominating ability compared to NBS in some cases. tcichemicals.com

The following table provides a comparison of common brominating agents used in organic synthesis:

| Reagent | Formula | Physical State | Key Features |

| Bromine | Br₂ | Liquid | Highly reactive, corrosive byproduct (HBr). masterorganicchemistry.com |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easier to handle, provides a low concentration of Br₂, selective. masterorganicchemistry.com |

| Dibromoisocyanuric acid | C₃HBr₂N₃O₃ | Solid | Mild and highly effective brominating agent. tcichemicals.com |

Control of Selectivity and Minimization of Side Reactions during Bromination

Achieving high selectivity for the desired mono-brominated product, this compound, while minimizing the formation of byproducts is a key challenge in this synthetic step. Several factors influence the outcome of the bromination reaction.

Regioselectivity: In cases where there are multiple alpha-carbons, the regioselectivity of the bromination is important. For unsymmetrical ketones under acidic conditions, halogenation typically occurs at the more substituted alpha-carbon due to the formation of the more stable, more substituted enol intermediate. chemistrysteps.comyoutube.com

Control of Stoichiometry: Careful control of the stoichiometry of the brominating agent is essential to prevent multiple halogenations, especially when using highly reactive reagents like bromine. wikipedia.org Using a slight excess or an equimolar amount of the brominating agent can favor the formation of the mono-brominated product.

Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction. Acetic acid is a commonly used solvent for alpha-bromination reactions. masterorganicchemistry.com The temperature should be controlled to prevent unwanted side reactions.

Minimizing Side Reactions: Potential side reactions include polybromination and reactions with other functional groups in the molecule. The use of a less reactive brominating agent like NBS can help to minimize these side reactions. masterorganicchemistry.com Furthermore, maintaining acidic conditions helps to avoid the issues associated with base-catalyzed halogenations, such as the haloform reaction in methyl ketones. wikipedia.org

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. This section explores advanced synthetic techniques and green chemistry principles applicable to the synthesis of chromen-2-one derivatives like this compound.

Solid-Phase Synthesis Techniques for Chromen-2-one Derivatives

Solid-phase synthesis offers several advantages over traditional solution-phase methods, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. The synthesis of chromen-2-one derivatives on a solid support has been investigated as a way to generate libraries of these compounds efficiently. asianpubs.org This approach typically involves attaching a suitable starting material to a solid support (e.g., a resin), carrying out the necessary chemical transformations on the solid phase, and then cleaving the final product from the support. asianpubs.org While specific examples for this compound might be limited, the general principles of solid-phase synthesis of chromen-2-ones provide a framework for developing such a route. asianpubs.org

Catalyst-Free or Environmentally Benign Synthetic Protocols

The following table summarizes some green chemistry approaches in the synthesis of coumarin derivatives:

| Approach | Description | Advantages |

| Water as a Solvent | Utilizing water as the reaction medium. nih.govbhu.ac.in | Environmentally benign, abundant, and non-toxic. bhu.ac.in |

| Heterogeneous Catalysis | Employing solid catalysts that are easily separated from the reaction mixture. researchgate.netiiste.org | Catalyst recyclability, reduced waste. iiste.org |

| Solvent-Free Reactions | Conducting reactions without a solvent, often with heating or microwave irradiation. nih.goviiste.org | Reduced solvent waste, potential for faster reactions. nih.gov |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst. researchgate.netnih.gov | Avoids catalyst cost and potential product contamination. researchgate.net |

Chemical Reactivity and Derivatization Strategies of 3 2 Bromoacetyl 6 Chlorochromen 2 One

Nucleophilic Substitution Reactions at the Bromoacetyl Center

The primary site of reactivity in 3-(2-bromoacetyl)-6-chlorochromen-2-one is the carbon atom bearing the bromine, which is highly electrophilic. This characteristic allows for a wide range of nucleophilic substitution reactions, leading to the formation of numerous derivatives with potential applications in medicinal chemistry and materials science.

Formation of Five-Membered Heterocyclic Systems

The bromoacetyl moiety is an excellent building block for constructing various five-membered heterocyclic rings. Through reactions with appropriate binucleophilic reagents, complex molecular architectures can be assembled in a straightforward manner. These reactions often proceed via an initial nucleophilic attack on the α-carbon of the bromoacetyl group, followed by an intramolecular cyclization-condensation step.

The reaction of this compound with thioamides and thioureas is a classic example of the Hantzsch thiazole (B1198619) synthesis. This method provides a direct route to 2,4-disubstituted thiazole derivatives. In this reaction, the sulfur atom of the thioamide or thiourea (B124793) acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group to form an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. nih.govrsc.orgsemanticscholar.org

The general reaction scheme is as follows:

Step 1: Nucleophilic attack by the sulfur of the thiourea/thioamide on the α-carbon of the bromoacetyl group.

Step 2: Intramolecular cyclization via the attack of the nitrogen atom on the carbonyl group.

Step 3: Dehydration to yield the final thiazole derivative.

| Reactant | Product Structure | Resulting Heterocycle |

| Thiourea | 3-(2-amino-1,3-thiazol-4-yl)-6-chlorochromen-2-one | Aminothiazole |

| Substituted Thioamides | 3-(2-substituted-1,3-thiazol-4-yl)-6-chlorochromen-2-one | Substituted Thiazole |

The synthesis of pyrazole (B372694) derivatives can be achieved through the cyclocondensation of this compound with hydrazine (B178648) and its derivatives. semanticscholar.org The bromoacetyl group, in conjunction with one of the carbonyl groups of the coumarin (B35378) system, can act as a 1,3-dielectrophile. The reaction with hydrazine, a 1,2-dinucleophile, leads to the formation of a pyrazole ring fused or linked to the coumarin scaffold. A common approach involves a three-component reaction where the 3-(bromoacetyl)coumarin (B1271225), a 1,3-dicarbonyl compound like acetylacetone, and hydrazine hydrate (B1144303) react in a one-pot synthesis to yield highly functionalized pyrazoles. semanticscholar.org

| Reactants | Product |

| This compound, Acetylacetone, Hydrazine hydrate | 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl-2H-chromen-2-one |

The electrophilic nature of the bromoacetyl group facilitates reactions with various nitrogen nucleophiles, including primary and secondary amines, as well as more complex structures like benzimidazoles.

With amines , a straightforward nucleophilic substitution occurs where the amino group displaces the bromide ion, leading to the formation of 3-(2-aminoacetyl)-6-chlorochromen-2-one derivatives. nih.gov The reaction conditions can be tuned, sometimes using a base like sodium bicarbonate or potassium carbonate to neutralize the HBr formed. nih.gov

With benzimidazoles , particularly those containing a nucleophilic center such as 2-aminobenzimidazole or 2-mercaptobenzimidazole, fused heterocyclic systems can be synthesized. For instance, reaction with 2-aminobenzimidazole can lead to the formation of imidazo[1,2-a]benzimidazole derivatives attached to the coumarin core. The initial step is the nucleophilic attack by one of the benzimidazole nitrogens on the bromoacetyl carbon, followed by cyclization. semanticscholar.org

| Nucleophile | Product Type |

| Arylamine | 3-(2-(arylamino)acetyl)-2H-chromen-2-one |

| Benzimidazole | 3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-2H-chromen-2-one |

Alkylation Reactions Utilizing the Bromoacetyl Group (e.g., with sulfinates)

The bromoacetyl group serves as an effective alkylating agent for various nucleophiles, including sulfur-based nucleophiles like sulfinates. The reaction of 3-(bromoacetyl)coumarin derivatives with sodium arene sulfinates provides a direct method for the synthesis of 3-(2-(arylsulfonyl)acetyl)coumarin derivatives. nih.govresearchgate.net This reaction proceeds via a nucleophilic attack of the sulfinate anion on the α-carbon of the bromoacetyl moiety, displacing the bromide ion to form a new carbon-sulfur bond. These reactions can often be promoted under solvent-free conditions, offering a green chemistry approach. nih.gov

| Reactant | Product |

| Sodium arenesulfinate | 3-(2-(arylsulfonyl)acetyl)-6-chlorochromen-2-one |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Similar to other nucleophiles, oxygen-containing nucleophiles such as alcohols and phenols can react with this compound. The hydroxyl group of an alcohol or phenol can attack the electrophilic carbon of the bromoacetyl group, resulting in the displacement of the bromide ion and the formation of an ether linkage. This nucleophilic substitution reaction leads to the corresponding 3-(2-alkoxyacetyl)- or 3-(2-phenoxyacetyl)-6-chlorochromen-2-one derivatives. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

| Nucleophile | Product Type |

| Alcohol (R-OH) | 3-(2-alkoxyacetyl)-6-chlorochromen-2-one |

| Phenol (Ar-OH) | 3-(2-phenoxyacetyl)-6-chlorochromen-2-one |

Cyclocondensation and Annulation Reactions Leading to Fused Heterocyclic Systems

The α-bromoacetyl moiety in this compound is a potent electrophile, readily participating in reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively exploited in cyclocondensation and annulation reactions to build fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. rsc.orgresearchgate.netrsc.org

The reaction of this compound with binucleophilic reagents is a cornerstone strategy for synthesizing a diverse range of polyfunctionalized and fused heterocyclic systems. The α-haloketone structure is perfectly suited for classical heterocyclic syntheses. researchgate.netmdpi.com

A prominent example is the Hantzsch thiazole synthesis, where the compound is reacted with thioamides or thioureas. nih.govorganic-chemistry.orgyoutube.com The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon and displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the acetyl group, and subsequent dehydration yields a thiazole ring attached to the C3 position of the chromen-2-one core. nih.gov Similarly, reaction with thiosemicarbazones can lead to the formation of hydrazinyl thiazolyl coumarin derivatives. rsc.org

Another key reaction is the Gewald thiophene synthesis. mdpi.com By treating this compound with elemental sulfur and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate in the presence of a base (e.g., triethylamine), 2-aminothiophene derivatives can be constructed. mdpi.com

Furthermore, this versatile building block can be used to synthesize a variety of other fused systems. rsc.org Condensation with 2-aminopyrimidine derivatives can yield coumarin-imidazo[1,2-a]pyrimidine structures, while reactions with 2-amino-1,3,4-thiadiazole can produce chromenyl-imidazo[2,1-b] rsc.orgmdpi.commdpi.comthiadiazoles. rsc.org These reactions highlight the role of this compound as a key precursor for generating molecular complexity.

| Reagent(s) | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Thiourea / Substituted Thioamides | Hantzsch Synthesis | 2-Aminothiazolyl-chromen-2-one | nih.govorganic-chemistry.org |

| Thiosemicarbazones | Cyclocondensation | Hydrazinyl-thiazolyl-chromen-2-one | rsc.org |

| Elemental Sulfur, Malononitrile/Ethyl Cyanoacetate, Base | Gewald Synthesis | 2-Aminothienyl-chromen-2-one | mdpi.com |

| 2-Aminopyrimidine derivatives | Cyclocondensation | Coumarin-imidazo[1,2-a]pyrimidine | rsc.org |

| 2-Amino-1,3,4-thiadiazole | Annulation | Chromenyl-imidazo[2,1-b] rsc.orgmdpi.commdpi.comthiadiazole | rsc.org |

| Hydrazine Hydrate, Acetylacetone | Cyclocondensation | 3,5-Dimethylpyrazolyl-chromen-2-one | nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The electrophilic nature of this compound makes it an excellent substrate for such reactions. rsc.org

For instance, a one-pot, three-component reaction between 3-(2-bromoacetyl)coumarin derivatives, acetylacetone, and hydrazine hydrate in refluxing ethanol has been used to prepare 3,5-dimethylpyrazole derivatives attached to the coumarin ring. rsc.orgnih.gov Similarly, novel substituted imidazoles can be synthesized in a one-pot fashion from the reaction of a 3-(bromoacetyl)coumarin, ammonium thiocyanate (B1210189), and a phenacyl aniline. rsc.org

These MCRs are not only step-economical but also allow for the rapid generation of molecular diversity, as different components can be varied to produce a library of related compounds. The reaction of 3-(2-bromoacetyl)coumarins with aromatic aldehydes and malononitrile can yield either pyran or pyridine (B92270) derivatives depending on the catalyst used, showcasing the tunability of these reactions. mdpi.com For example, using triethylamine as a catalyst leads to pyran derivatives, whereas using ammonium acetate favors the formation of pyridine derivatives. mdpi.com

| Components | Catalyst/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-(Bromoacetyl)coumarin, Acetylacetone, Hydrazine Hydrate | Refluxing Ethanol | 3,5-Dimethylpyrazole derivative | rsc.orgnih.gov |

| 3-(Bromoacetyl)coumarin, Ammonium Thiocyanate, Phenacyl Aniline | - | Substituted Imidazole (B134444) derivative | rsc.org |

| 3-(Bromoacetyl)coumarin, Aromatic Aldehyde, Malononitrile | Triethylamine | Pyran derivative | mdpi.com |

| 3-(Bromoacetyl)coumarin, Aromatic Aldehyde, Malononitrile | Ammonium Acetate | Pyridine derivative | mdpi.com |

| 3-(Bromoacetyl)coumarin, Alkyl/Arylamine, Acetylacetone | Alum catalyst in Water–PEG 400 | Coumarin-Pyrrole hybrid | rsc.org |

Transformations Involving the Chromen-2-one Ring System

Beyond the highly reactive bromoacetyl side chain, the chromen-2-one (coumarin) core itself can undergo specific chemical transformations, although it is generally a stable aromatic system.

The α,β-unsaturated lactone (pyrone) ring of the coumarin system is susceptible to nucleophilic attack, particularly under basic conditions. Strong bases can induce hydrolysis of the lactone ester bond, leading to the opening of the pyrone ring to form a salt of the corresponding coumarinic acid (a (Z)-cinnamic acid derivative). researchgate.net Subsequent acidification can cause the ring to re-close, but under certain conditions, the open-chain form can be isolated or undergo further reactions.

The aromatic benzene (B151609) ring of the 6-chlorochromen-2-one scaffold can undergo electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.orgkhanacademy.orglibretexts.orgyoutube.com The directing effects of the substituents on the ring—the chloro group at C6 and the lactone ring—are crucial. The chloro group is an ortho-, para-director but is deactivating. The lactone ring is also deactivating due to the electron-withdrawing nature of the carbonyl group. Therefore, forcing conditions are typically required for electrophilic substitution. For example, the nitration of 3-hydroxy-6-chloro coumarin with fuming nitric acid has been reported to result in degradative nitration, opening the lactone ring and yielding 2,6-dinitro-4-chloro phenol, indicating the instability of the coumarin core under harsh oxidative and acidic conditions. zenodo.org

Modern synthetic methods, particularly transition-metal-catalyzed C-H bond functionalization, offer powerful strategies for derivatization at positions that are otherwise difficult to access. mdpi.comrsc.org These methods often rely on a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent coupling with another reactant. nih.govresearchgate.net

For the this compound scaffold, several theoretical strategies for directed functionalization can be envisioned. The oxygen atoms of the lactone ring or the acetyl carbonyl could potentially act as weak coordinating sites to direct a metal catalyst (e.g., palladium, rhodium, manganese) to the C4, C5, or C8 positions. whiterose.ac.uk For instance, palladium-catalyzed C-H functionalization has been used to synthesize π-extended coumarin derivatives via annulation reactions. nih.gov While direct examples on the title compound are not prevalent, the extensive research on C-H activation of coumarin scaffolds suggests that this is a viable and promising avenue for creating novel derivatives with tailored properties. mdpi.comresearchgate.net Such strategies could lead to the regioselective introduction of aryl, alkyl, or other functional groups onto the aromatic core, bypassing the limitations of classical electrophilic substitution.

Spectroscopic and Advanced Analytical Characterization of 3 2 Bromoacetyl 6 Chlorochromen 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For coumarin (B35378) derivatives, including 3-(2-bromoacetyl)-6-chlorochromen-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment. researchgate.netresearchgate.net

Proton (¹H) NMR for Structural Connectivity and Substituent Identification

Proton (¹H) NMR spectroscopy is fundamental in identifying the types and number of hydrogen atoms in a molecule and their connectivity. In the case of coumarin derivatives, the chemical shifts (δ) of the protons provide significant structural clues.

For the parent 3-(bromoacetyl)coumarin (B1271225), the ¹H NMR spectrum shows a characteristic singlet for the H-4 proton at approximately δ 8.63 ppm. nih.gov The methylene (B1212753) protons (CH₂) of the bromoacetyl group typically appear as a singlet at around δ 4.74 ppm. nih.gov The aromatic protons on the benzene (B151609) ring of the coumarin scaffold will exhibit distinct splitting patterns and chemical shifts depending on their substitution. For a 6-chloro substituted derivative like this compound, the presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the adjacent aromatic protons.

The analysis of coupling constants (J-values) between adjacent protons further aids in confirming the substitution pattern on the aromatic ring. For instance, ortho, meta, and para relationships between protons result in characteristic coupling constants.

Table 1: Representative ¹H NMR Data for Substituted Coumarins

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.6 | Singlet |

| -COCH₂Br | ~4.7 | Singlet |

| Aromatic H | 7.0 - 8.0 | Multiplet/Doublet |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the coumarin ring.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (about 1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hebmu.edu.cn

For 3-(bromoacetyl)coumarin, key ¹³C NMR signals include the α,β-unsaturated ketonic carbon at approximately δ 188.9 ppm, the lactonic carbonyl carbon around δ 158.9 ppm, and the methylene carbon of the bromoacetyl group at about δ 35.6 ppm. nih.gov The presence of a chlorine atom at the 6-position in this compound will directly impact the chemical shift of the C-6 carbon and also influence the shifts of other carbons in the aromatic ring. The development of techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. hebmu.edu.cn

Table 2: Characteristic ¹³C NMR Chemical Shifts for 3-(Bromoacetyl)coumarin

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ketone) | ~188.9 |

| C=O (lactone) | ~158.9 |

| -COCH₂Br | ~35.6 |

| Aromatic/Vinylic C | 115 - 155 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the coumarin ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For complex molecules where 1D NMR spectra may exhibit signal overlap or ambiguity, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org These techniques distribute NMR signals across two frequency axes, revealing correlations between nuclei and providing a more detailed picture of the molecular structure. wikipedia.orgtandfonline.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out the connectivity of proton networks within the molecule, such as the spin systems in the aromatic ring of this compound. researchgate.netwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org Each peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. researchgate.netwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This technique is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together different molecular fragments. For instance, an HMBC correlation between the methylene protons of the bromoacetyl group and the C-3 carbon of the coumarin ring would confirm the attachment of the side chain to the heterocyclic core. researchgate.netresearchgate.net

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 3-(bromoacetyl)coumarin, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₁H₈⁷⁹BrO₃) is 266.9657. nih.govsemanticscholar.org An experimental HRMS measurement yielding a value very close to this, such as the reported m/z of 266.9665, confirms the molecular formula of the compound. nih.govsemanticscholar.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. Under electron ionization (EI), coumarins typically exhibit a prominent molecular ion peak. A common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.com

For protonated coumarin derivatives studied by techniques like electrospray ionization (ESI)-MS/MS, the fragmentation can involve the elimination of CO and CO₂. nih.gov The bromoacetyl side chain in this compound would also be expected to undergo characteristic fragmentation, such as the loss of a bromoacetyl radical or related fragments, providing further evidence for the proposed structure. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would also result in a characteristic isotopic pattern in the mass spectrum, further confirming the presence of these halogens in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl, C-Br bonds)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various structural features. While specific experimental data for this exact compound is not widely published, the expected positions of these bands can be inferred from the analysis of closely related structures and general principles of IR spectroscopy.

The most prominent features in the IR spectrum of a coumarin derivative are typically the strong absorptions from the carbonyl (C=O) groups. In this compound, there are two such groups: the lactone carbonyl within the chromen-2-one ring system and the ketone carbonyl of the bromoacetyl group. Generally, the lactone C=O stretching vibration in coumarins appears at a high frequency, often in the range of 1700-1750 cm⁻¹. The exact position is influenced by conjugation and ring strain. The ketone carbonyl of the acetyl group is also expected in this region. For instance, a strong absorption band for the C=O stretch is observed at 1716 cm⁻¹ in the spectrum of 2-hexanone. pressbooks.pub The conjugation of the acetyl group with the coumarin ring system may shift this absorption to a slightly lower wavenumber.

The carbon-bromine (C-Br) bond, a key feature of the bromoacetyl moiety, is expected to show a stretching vibration in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹. This region often contains numerous other signals, which can sometimes make definitive assignment challenging.

Other expected characteristic absorptions would include those for the C=C bonds of the aromatic and pyrone rings, which typically appear in the 1650-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the coumarin ring and the acetyl group would also be present, likely in the 1300-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-H bending vibrations would be found at lower wavenumbers.

For comparison, the related compound 3-acetyl-6-bromo-2H-chromen-2-one exhibits characteristic IR absorptions that can provide insight into the expected spectrum of its bromoacetylated and chlorinated analogue. chemicalbook.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbonyl (lactone, C=O) | Stretching | 1700-1750 |

| Carbonyl (ketone, C=O) | Stretching | 1680-1720 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (ether and ester) | Stretching | 1000-1300 |

| C-Br | Stretching | 500-600 |

| C-Cl | Stretching | 600-800 |

| Aromatic C-H | Stretching | ~3000-3100 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. The crystal structure of this compound has been elucidated, offering precise information on its molecular geometry, conformation, and intermolecular interactions. nih.govresearchgate.netnih.gov

The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure analysis reveals that the benzopyran ring system is essentially planar. nih.govnih.gov This planarity is a common feature of coumarin derivatives. In the crystal, molecules of this compound form inversion dimers through weak C-H···O hydrogen bonds. nih.govnih.gov

The detailed crystallographic data provides precise bond lengths, bond angles, and unit cell dimensions, which are fundamental for understanding the compound's solid-state behavior and for computational modeling studies.

Table 2: Crystal Data and Structure Refinement for this compound nih.govresearchgate.netnih.gov

| Parameter | Value |

| Empirical formula | C₁₁H₆BrClO₃ |

| Formula weight | 301.51 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.5770 (2) |

| b (Å) | 5.7977 (1) |

| c (Å) | 14.8390 (3) |

| β (°) | 94.679 (2) |

| Volume (ų) | 1078.42 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 4.05 |

| R-factor | 0.030 |

The data reveals that the chlorine atom is nearly coplanar with the benzopyran ring, while the bromine atom is significantly displaced from this plane. nih.gov The formation of inversion dimers stabilized by hydrogen bonds is a key feature of the crystal packing. nih.govnih.gov

Mechanistic Investigations of Reactions Involving 3 2 Bromoacetyl 6 Chlorochromen 2 One

Elucidation of Reaction Pathways for Nucleophilic Substitutions and Cyclizations

The 3-(2-bromoacetyl)-6-chlorochromen-2-one molecule serves as a pivotal building block for the synthesis of a wide array of heterocyclic compounds. nih.gov Its reactivity is centered on the bromoacetyl group, where the bromine atom acts as an excellent leaving group in nucleophilic substitution reactions. The α-bromocarbonyl functionality shows high reactivity towards various nucleophiles, leading to either direct substitution products or subsequent intramolecular cyclization to form new heterocyclic rings. mdpi.com

Nucleophilic Substitution: A primary reaction pathway involves the direct displacement of the bromide ion by a nucleophile. For instance, the reaction of this compound with nucleophiles like substituted arylamines results in the formation of the corresponding 3-(2-(phenylamino)acetyl)-2H-chromen-2-ones. nih.gov This reaction proceeds via a classic nucleophilic substitution mechanism. Similarly, reaction with potassium cyanide in an aqueous medium yields 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, demonstrating the displacement of bromide by the cyanide anion. mdpi.com

Nucleophilic Substitution Followed by Cyclization: More complex heterocyclic systems are often constructed through a tandem reaction sequence involving an initial nucleophilic substitution followed by an intramolecular cyclization. This strategy is highly effective for synthesizing fused and appended heterocyclic coumarin (B35378) derivatives.

Thiazole (B1198619) Synthesis: A common pathway is the Hantzsch thiazole synthesis. The reaction of this compound with thiourea (B124793) or thioamides leads to the formation of 2-aminothiazole (B372263) or substituted thiazole rings attached to the C3 position of the coumarin. The proposed mechanism involves the initial nucleophilic attack of the sulfur atom on the α-carbon of the bromoacetyl group, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Imidazole (B134444) Synthesis: Fused imidazole derivatives, such as imidazo[2,1-b]benzothiazoles, can be synthesized by reacting this compound with 2-aminobenzothiazoles. nih.gov The reaction likely proceeds through the initial formation of an N-substituted intermediate, which then undergoes intramolecular cyclization.

Pyrazole (B372694) Synthesis: The reaction of the intermediate 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile (obtained from the reaction with KCN) with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of pyrazole derivatives. mdpi.com This cyclocondensation reaction involves the reaction of the hydrazine with the two carbonyl functionalities of the intermediate.

The table below summarizes various reaction pathways.

| Nucleophile/Reagent | Reaction Type | Resulting Product | Reference |

| Substituted Arylamines | Nucleophilic Substitution | 3-(2-(Arylamino)acetyl)-2H-chromen-2-ones | nih.gov |

| Potassium Cyanide (KCN) | Nucleophilic Substitution | 3-Oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile | mdpi.com |

| Thiosemicarbazones | Cyclocondensation (Hantzsch-type) | Hydrazinyl thiazolyl coumarin derivatives | nih.gov |

| 2-Aminobenzothiazole | Nucleophilic Substitution / Cyclization | Imidazobenzothiazoles | nih.gov |

| Hydrazine Hydrate | Cyclocondensation | Pyrazole derivatives | mdpi.com |

Analysis of Reaction Intermediates and Transition States

A reaction intermediate is a transient molecular entity that is formed from the reactants and proceeds to form the products in a multi-step reaction. ck12.org While often too unstable for isolation, their existence can be inferred from reaction mechanisms and, in some cases, detected by spectroscopic means. libretexts.org

For the reactions of this compound, several types of intermediates can be postulated.

Nucleophilic Substitution Intermediates: In the direct substitution with an amine, an initial adduct is formed which rapidly loses a proton to yield the stable α-aminoketone product. The reaction is likely bimolecular (SN2), proceeding through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. quizlet.com This transition state is characterized by a five-coordinate carbon atom.

Cyclization Intermediates: In the Hantzsch thiazole synthesis, the reaction between the coumarin derivative and a thiosemicarbazone proceeds via a cyclocondensation mechanism. A key intermediate is formed after the initial nucleophilic attack of the sulfur atom, which then undergoes intramolecular cyclization and dehydration to yield the final thiazole product. nih.gov

Carbocation and Carbanion Intermediates: While direct formation of a carbocation at the α-position is unlikely due to the destabilizing effect of the adjacent carbonyl group, some reactions could involve resonance-stabilized enolate intermediates (a type of carbanion). libretexts.org For example, under basic conditions, a proton could be abstracted from the α-carbon, forming an enolate that could then participate in further reactions. The stability of carbanions is generally increased by the presence of electron-withdrawing groups. libretexts.org

The transition states in these reactions are high-energy, transient structures that cannot be isolated. libretexts.org For the SN2 displacement of bromide, the transition state would feature partial bonds between the central carbon atom and both the incoming nucleophile and the departing bromide ion. In cyclization steps, the transition state would involve a geometrically constrained arrangement of the molecule as the new ring is formed. The energy of this transition state (the activation energy) determines the rate of the reaction.

Influence of the 6-Chloro Substituent on Reaction Kinetics and Thermodynamics

Substituents on the aromatic ring of the coumarin nucleus play a crucial role in modulating the molecule's reactivity. The chlorine atom at the 6-position exerts a significant electronic influence on the reaction kinetics and thermodynamics. This influence is a combination of two opposing effects:

Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the benzene (B151609) ring through the sigma bond framework. This is a powerful electron-withdrawing effect.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This is an electron-donating effect.

For chlorine, the inductive effect (-I) is generally considered to outweigh the resonance effect (+R). Therefore, the 6-chloro substituent acts as a net electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution but activating it towards nucleophilic attack.

Influence on Kinetics: The rate of a chemical reaction is determined by the activation energy required to reach the transition state. The electron-withdrawing nature of the 6-chloro substituent has a pronounced effect on the electrophilicity of the bromoacetyl side chain.

Rate Enhancement: The -I effect of the chlorine atom withdraws electron density from the entire coumarin system. This withdrawal is relayed to the 3-position and subsequently to the bromoacetyl group. This makes the carbonyl carbon and the adjacent α-carbon more electron-deficient and thus more susceptible to attack by nucleophiles. This increased electrophilicity lowers the activation energy for nucleophilic attack, leading to an increase in the reaction rate compared to the unsubstituted analogue. Studies on similar systems, such as the amination of nitrochlorobenzene, have quantitatively shown that stronger electron-withdrawing groups lead to faster reaction rates. rsc.org

Influence on Thermodynamics: The 6-chloro group also affects the stability of the reactants, intermediates, and products. By stabilizing negative charges through its inductive effect, it can influence the position of equilibria. For instance, in reactions involving the formation of an enolate intermediate, the electron-withdrawing chloro group would stabilize the negative charge on the carbanion, making its formation more favorable.

The table below provides a qualitative comparison of the expected kinetic effects of different substituents at the 6-position of the coumarin ring.

| Substituent at 6-position | Electronic Effect | Expected Effect on Rate of Nucleophilic Substitution |

| -NO₂ (Nitro) | Strong Electron-Withdrawing (-I, -R) | Strong Rate Enhancement |

| -Cl (Chloro) | Electron-Withdrawing (-I > +R) | Rate Enhancement |

| -H (Hydrogen) | Neutral (Reference) | Baseline Rate |

| -CH₃ (Methyl) | Weak Electron-Donating (+I) | Rate Decrease |

| -OCH₃ (Methoxy) | Electron-Donating (+R > -I) | Strong Rate Decrease |

Computational Chemistry and Theoretical Studies on 3 2 Bromoacetyl 6 Chlorochromen 2 One

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

There are currently no published studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT), to determine the molecular and electronic structure of 3-(2-bromoacetyl)-6-chlorochromen-2-one. Such calculations would provide valuable insights into its orbital energies (e.g., HOMO-LUMO gap), electron density distribution, and molecular electrostatic potential, which are fundamental to understanding its reactivity and potential interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectroscopic data may exist, there are no available computational studies that predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound. A comparative analysis between theoretically predicted and experimentally obtained spectra is a powerful tool for detailed structural assignment and understanding the vibrational modes of the molecule, but this has not been reported for this compound.

Mechanistic Modeling of Key Reactions

The reactive nature of the bromoacetyl group suggests that this compound could participate in various chemical transformations. However, the mechanisms of these potential reactions have not been modeled using computational methods. Key information, such as the calculation of transition states and the mapping of reaction coordinates, which are crucial for understanding reaction pathways and kinetics, is absent from the scientific literature for this specific molecule.

Analysis of Structure-Reactivity Relationships Through Computational Methods

Computational methods are instrumental in establishing quantitative structure-activity relationships (QSAR). For this compound, no such analyses have been published. These studies would be essential to correlate its structural features with its chemical reactivity or potential biological activity, and to guide the design of new derivatives with desired properties.

Advanced Synthetic Utility of 3 2 Bromoacetyl 6 Chlorochromen 2 One

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The synthetic importance of 3-(2-bromoacetyl)-6-chlorochromen-2-one lies in its capacity to act as a key electrophilic precursor for the construction of a wide array of polyfunctionalized and fused heterocyclic systems. The bromoacetyl moiety is an excellent electrophilic site, readily undergoing substitution reactions with various nucleophiles, while the coumarin (B35378) core acts as a stable and often biologically relevant scaffold. nih.govsemanticscholar.org

The reactivity of the α-bromoacetyl group is central to its utility. It readily reacts with a diverse range of mono- and binucleophilic reagents, leading to the formation of numerous five- and six-membered heterocyclic rings fused or appended to the coumarin core. This has been extensively exploited to synthesize novel compounds for various applications, including medicinal chemistry. mdpi.commdpi.com

Key transformations involving 3-(bromoacetyl)coumarin (B1271225) derivatives include reactions with:

Thioureas and Thioamides: Cyclocondensation reactions with N-substituted thioureas or thioacetamide (B46855) lead to the formation of aminothiazole derivatives. For instance, reacting 3-(bromoacetyl)coumarin with thioacetamide in methanol (B129727) yields the corresponding 3-(2-methyl-4-thiazolyl)coumarin. semanticscholar.org

Amines and Hydrazines: Reactions with heterocyclic amines, such as 2-aminopyridine (B139424) or 2-aminobenzothiazole, result in the formation of fused imidazo-heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[2,1-b]benzothiazoles. semanticscholar.org Similarly, reactions with hydrazine (B178648) hydrate (B1144303) can be used to construct pyrazole (B372694) rings. semanticscholar.org

Active Methylene (B1212753) Compounds: In the presence of a base, compounds like malononitrile (B47326) can react with the bromoacetyl group to build highly functionalized carbocyclic or heterocyclic systems, such as pyran and pyridine (B92270) derivatives through multicomponent reactions. mdpi.com

Other Nucleophiles: A variety of sulfur, nitrogen, and oxygen nucleophiles can displace the bromide to introduce new functionalities. mdpi.commdpi.com For example, reaction with potassium thiocyanate (B1210189) produces thiazole (B1198619) derivatives. semanticscholar.org

The table below summarizes some of the key heterocyclic systems synthesized from 3-(bromoacetyl)coumarin precursors, which are analogous to the reactivity of the 6-chloro derivative.

| Reagent | Resulting Heterocyclic System |

| Thioacetamide | Thiazoles |

| N-substituted Thioureas | Aminothiazoles |

| 2-Aminopyridines | Imidazo[1,2-a]pyridines |

| Hydrazine Hydrate | Pyrazoles |

| Malononitrile & Aromatic Aldehydes | Pyran and Pyridine derivatives |

| Isoquinoline & Dimethyl acetylenedicarboxylate | Pyrrolo[2,1-a]isoquinolines |

This table illustrates the versatility of the 3-(bromoacetyl)coumarin scaffold in generating diverse molecular architectures. nih.govsemanticscholar.orgmdpi.com

Applications in Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space. researchgate.netcam.ac.uk The goal is to create libraries with high scaffold diversity, which is crucial for identifying new biological probes and drug leads. cam.ac.uk

This compound is an ideal starting material for DOS campaigns due to several key features:

Privileged Scaffold: The coumarin core is considered a "privileged scaffold," as its derivatives are known to interact with a wide range of biological targets. nih.govnih.gov Building a library around this core increases the probability of finding bioactive molecules.

Reactive Handle: The bromoacetyl group serves as a highly versatile reactive handle. A single starting material can be treated with a multitude of diverse reactants (as detailed in section 7.1) in parallel, leading to a library of compounds with different heterocyclic appendages. This divergent approach is a hallmark of efficient DOS. cam.ac.uk

Complexity Generation: The reactions often proceed via cyclization cascades, rapidly increasing the molecular complexity and introducing varied three-dimensional shapes from a simple, planar starting material. This is critical for creating libraries that cover a broad shape space. cam.ac.uk

By systematically reacting this compound with libraries of nucleophiles, amines, and other building blocks, chemists can rapidly generate large and diverse libraries of coumarin-based compounds. This approach allows for the efficient exploration of structure-activity relationships and the discovery of novel bioactive agents. nih.govnih.gov

Integration into Modular Synthesis and Catalyst Development

Modular synthesis focuses on assembling complex molecules from pre-functionalized, interchangeable building blocks or modules. acs.org The defined reactivity of this compound makes it an excellent module for such approaches.

The compound can be seen as a three-component module:

The Coumarin Core: A rigid, fluorescent, and biologically relevant platform. nih.gov

The Bromoacetyl Group: A specific and reliable electrophilic site for linking to other modules containing nucleophilic functionalities.

The Chloro Group: A site for further functionalization, typically through palladium-catalyzed cross-coupling reactions, allowing for the attachment of another layer of diversity.

This modularity allows for a "plug-and-play" approach to synthesis. One can first react the bromoacetyl group to build a desired heterocycle and then use the chloro-substituent to attach another functional group (e.g., an aryl group via a Suzuki coupling), thereby creating highly complex and tailored molecules in a predictable and controlled manner.

In the realm of catalyst development, functionalized coumarins are gaining interest. The strong absorption and fluorescence properties of the coumarin scaffold make it a candidate for use as a chromophore in photoredox catalysis. researchgate.netacs.org this compound can be integrated into larger catalytic systems. The reactive bromoacetyl handle allows it to be covalently attached to polymer supports, nanoparticles, or complex ligands. This could be used to develop heterogeneous or recyclable catalysts where the coumarin unit acts as a photosensitizer or a coordinating ligand for a catalytically active metal center. nih.govresearchgate.net

Future Research Directions and Perspectives for 3 2 Bromoacetyl 6 Chlorochromen 2 One

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 3-(2-bromoacetyl)-6-chlorochromen-2-one typically involves the bromination of the corresponding 3-acetyl-6-chlorochromen-2-one precursor. mdpi.comnih.gov While effective, this method often relies on the use of hazardous reagents like elemental bromine and chlorinated solvents such as chloroform (B151607), posing environmental and safety concerns. mdpi.comnih.gov Future research is poised to address these limitations by developing greener and more efficient synthetic strategies.

Key areas of exploration will likely include:

Alternative Brominating Agents: Investigating milder and more selective brominating agents like N-bromosuccinimide (NBS) or copper(II) bromide could reduce the formation of byproducts and simplify purification processes. nih.gov

Solvent-Free and Alternative Solvent Systems: Moving away from chlorinated solvents towards greener alternatives or solvent-free reaction conditions, such as microwave-assisted synthesis or mechanochemistry (grinding), presents a significant opportunity for sustainable production. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process is a promising avenue for future industrial applications.

The following table summarizes potential sustainable synthetic approaches:

| Synthetic Approach | Potential Advantages |

| Alternative Brominating Agents (e.g., NBS, CuBr2) | Increased selectivity, reduced hazardous waste. |

| Catalytic Methods (e.g., solid-supported catalysts) | Catalyst reusability, milder reaction conditions. |

| Solvent-Free/Alternative Solvents (e.g., microwave, grinding) | Reduced solvent waste, potential for faster reactions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The high reactivity of the α-bromocarbonyl moiety in this compound is well-established, particularly in nucleophilic substitution reactions. nih.govmdpi.com This has been extensively utilized to synthesize a wide array of heterocyclic compounds by reacting it with various nucleophiles like amines, thiols, and azides. nih.govresearchgate.net However, the full reactive potential of this scaffold remains to be unlocked.

Future investigations should focus on:

Organometallic Cross-Coupling Reactions: Exploring the participation of the bromoacetyl group or the chloro-substituent in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could lead to the synthesis of novel C-C and C-heteroatom bond-containing coumarin (B35378) derivatives with unique electronic and photophysical properties. researchgate.net

Photocatalysis and Radical Chemistry: The coumarin nucleus is known to participate in photochemical reactions. Investigating the photocatalytic activation of the C-Br bond or the coumarin ring itself could open up new avenues for functionalization under mild conditions. mdpi.com The generation of radical intermediates from the bromoacetyl group could also be exploited for novel bond formations. nih.gov

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that utilize this compound as a key building block would be a highly efficient strategy for generating molecular complexity and diversity in a single synthetic step. nih.gov

Asymmetric Transformations: The development of enantioselective transformations of the bromoacetyl group would provide access to chiral coumarin derivatives, which are of significant interest in medicinal chemistry.

Investigation of the Compound's Role in the Design of Advanced Functional Materials

Coumarin derivatives are renowned for their fluorescent properties and are widely used in the development of sensors, probes, and other functional materials. nih.govmdpi.com The this compound scaffold provides a convenient anchor for covalent attachment to other molecules or polymer backbones, making it an attractive building block for advanced materials.

Future research in this area could include:

Fluorescent Probes and Sensors: By reacting the bromoacetyl group with specific recognition moieties, it is possible to design highly selective and sensitive fluorescent probes for detecting biologically important species such as metal ions, anions, and reactive oxygen species. globethesis.comrsc.orgresearchgate.net The chloro-substituent can be used to tune the photophysical properties of the resulting probe.

Polymeric Materials: Incorporation of the this compound unit into polymer chains, either as a pendant group or within the main chain, could lead to the development of novel fluorescent polymers with applications in organic light-emitting diodes (OLEDs), bioimaging, and smart materials.

Photoresponsive Materials: The coumarin scaffold's ability to undergo photodimerization can be exploited to create photoresponsive materials, such as self-healing polymers or materials for optical data storage. The bromoacetyl group can serve as a reactive handle to integrate the coumarin unit into larger systems.

The following table highlights potential applications in functional materials:

| Material Type | Potential Application |

| Fluorescent Probes | Bioimaging, environmental monitoring, clinical diagnostics. |

| Functional Polymers | Organic electronics, drug delivery, smart coatings. |

| Photoresponsive Materials | Self-healing materials, optical data storage, photolithography. |

Rational Design of Next-Generation Chromenone Scaffolds Based on Mechanistic Understanding

The versatility of this compound as a synthon for a wide range of heterocyclic compounds underscores its potential in drug discovery. nih.govnih.gov By understanding the reaction mechanisms and structure-activity relationships (SAR), it is possible to rationally design next-generation chromenone scaffolds with enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Future directions in this area should involve:

Computational Modeling and Mechanistic Studies: Employing computational tools like Density Functional Theory (DFT) can provide valuable insights into the reactivity and reaction pathways of this compound. zendy.io This can aid in predicting the outcome of reactions and in the design of novel synthetic targets.

Bioisosteric Replacement and Scaffold Hopping: The chloro and bromoacetyl groups can be systematically replaced with other functional groups to explore the effect on biological activity. This approach, combined with scaffold hopping, can lead to the discovery of novel chemotypes with improved properties.

Target-Oriented Synthesis: Based on the known biological targets of coumarin derivatives (e.g., kinases, proteases, DNA), this compound can be used as a starting point for the rational design and synthesis of potent and selective inhibitors. mdpi.com The reactive bromoacetyl group is ideal for forming covalent bonds with target proteins, a strategy increasingly used in drug design.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be considered a valuable fragment for FBDD campaigns. By identifying its binding to a target protein, it can be elaborated into more potent lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.